Diosmetin 7-O-beta-D-glucopyranoside
Overview
Description
Diosmetin-7-O-β-D-glucopyranoside is a natural product isolated from the flowers of Chrysanthemum morifolium, with antioxidant activity .
Synthesis Analysis
Diosmetin-7-O-β-D-glucopyranoside is a new compound obtained by dehydrogenating hesperidin to produce diosmin and then removing the rhamnose from the molecule by diosmin . It was found in a study that the most significant anti-thrombotic activity was detected when the Pae: diosmetin-7- O -glucoside:5-HMF ratio was 4:3:3 .Molecular Structure Analysis
The molecular weight of Diosmetin-7-O-β-D-glucopyranoside is 462.40 and its formula is C22H22O11 . The InChI string representation of its structure isInChI=1S/C22H22O11/c1- 30- 14- 3- 2- 9 (4- 11 (14) 24) 15- 7- 13 (26) 18- 12 (25) 5- 10 (6- 16 (18) 32- 15) 31- 22- 21 (29) 20 (28) 19 (27) 17 (8- 23) 33- 22/h2- 7,17,19- 25,27- 29H,8H2,1H3/t17-,19-,20+,21-,22- /m1/s1
. Physical And Chemical Properties Analysis
Diosmetin-7-O-β-D-glucopyranoside is a yellow powder, soluble in methanol, ethanol, DMSO and other organic solvents .Scientific Research Applications
Cytotoxic Activity
Diosmetin 7-O-beta-D-glucopyranoside has been identified as a compound with potential cytotoxic activity. Research on the flowers of Chrysanthemum morifolium revealed that while some related compounds showed significant cytotoxicity against human colon cancer cells, diosmetin 7-O-beta-D-glucopyranoside itself exhibited little cytotoxic activity (Xie et al., 2009).
Role in Biological Systems
Studies on different plant species have identified diosmetin 7-O-beta-D-glucopyranoside as a naturally occurring flavonoid. For instance, it was isolated from the leaves of Paullinia pinnata (Abourashed et al., 1999) and Cassia torosa (Kitanaka & Takido, 1992). These findings are important for understanding the compound's role in various biological systems.
Antiplatelet Activity
An interesting application of diosmetin 7-O-beta-D-glucopyranoside is found in a hydroalcoholic extract of Citrus aurantifolia leaves. This extract, containing the compound, showed significant antiplatelet activity, suggesting its potential in medical applications related to blood clotting (Piccinelli et al., 2008).
Intestinal Cell Transport
Diosmetin 7-O-beta-D-glucopyranoside has also been studied in the context of its transport across intestinal cells. In a study on the human intestinal cell line Caco-2, it was shown that this compound exhibits specific efflux, indicating a possible role in intestinal absorption processes (Tian et al., 2006).
Metabolic Profiling
A comprehensive study on the metabolites of diosmetin and its derivatives in rat urine, plasma, and feces provided insights into its metabolic pathways. This research is critical for understanding the pharmacodynamics and pharmacokinetics of diosmetin and its glycosides (Chen et al., 2019).
Other Plant-Based Studies
Diosmetin 7-O-beta-D-glucopyranoside has been isolated from various other plants, such as Buddleja madagascariensis, Salix raddeana, and Galium verum. These studies contribute to a broader understanding of the compound's distribution in nature and its various biological roles (Emam et al., 1998; Xu et al., 2007; Zhao et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUHPOMCLBLCOV-MIUGBVLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310783 | |
Record name | Diosmetin 7-O-β-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diosmetin 7-O-beta-D-glucopyranoside | |
CAS RN |
20126-59-4 | |
Record name | Diosmetin 7-O-β-D-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20126-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diosmetin 7-O-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020126594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diosmetin 7-O-β-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIOSMETIN 7-O-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X641V68UOZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.